Methyl 4-[4-(aminomethyl)phenoxy]butanoate
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Overview
Description
Methyl 4-[4-(aminomethyl)phenoxy]butanoate is an organic compound with the molecular formula C12H17NO3. It is a versatile small molecule scaffold used in various scientific research applications. This compound is known for its unique structure, which includes an aminomethyl group attached to a phenoxybutanoate backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-(aminomethyl)phenoxy]butanoate typically involves the reaction of 4-(aminomethyl)phenol with methyl 4-bromobutanoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the aminomethyl group attacks the electrophilic carbon of the bromobutanoate, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-(aminomethyl)phenoxy]butanoate undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Methyl 4-[4-(aminomethyl)phenoxy]butanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of Methyl 4-[4-(aminomethyl)phenoxy]butanoate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The phenoxybutanoate backbone provides a hydrophobic environment that can interact with lipid membranes, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-aminophenyl)butanoate
- Methyl 4-aminobenzenebutanoate
- Butyric acid, 4-(p-aminophenyl)-, methyl ester
Uniqueness
Methyl 4-[4-(aminomethyl)phenoxy]butanoate is unique due to the presence of the aminomethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to form hydrogen bonds and interact with biological targets, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C12H17NO3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
methyl 4-[4-(aminomethyl)phenoxy]butanoate |
InChI |
InChI=1S/C12H17NO3/c1-15-12(14)3-2-8-16-11-6-4-10(9-13)5-7-11/h4-7H,2-3,8-9,13H2,1H3 |
InChI Key |
FCUMASHXNBMPOL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCOC1=CC=C(C=C1)CN |
Origin of Product |
United States |
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